1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine
Description
Structural and Physicochemical Characterization
Molecular Architecture
Core Skeleton: Pyrrolo[2,3-b]pyridine System
The fundamental structural framework of 1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine is built upon the pyrrolo[2,3-b]pyridine heterocyclic system, which represents a bicyclic aromatic structure formed through the fusion of pyrrole and pyridine rings. This core skeleton exhibits significant electronic conjugation throughout the fused ring system, contributing to its chemical stability and reactivity patterns. The pyrrolo[2,3-b]pyridine framework possesses a planar configuration that facilitates π-π stacking interactions and enhances its potential for biological activity.
The bicyclic system demonstrates aromatic character across both constituent rings, with the nitrogen atoms playing crucial roles in electronic distribution and chemical behavior. The pyridine nitrogen at position 3 participates in the aromatic sextet of the pyridine ring, while the pyrrole nitrogen at position 1 serves as the attachment point for the benzenesulfonyl substituent. This arrangement creates a unique electronic environment that influences the compound's reactivity toward electrophilic and nucleophilic species.
The molecular formula C₁₃H₉ClN₂O₂S corresponds to a molecular weight of 292.74 g/mol, confirming the presence of thirteen carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom within the structure. The canonical SMILES representation Clc1cnc2c(c1)ccn2S(=O)(=O)c1ccccc1 provides a linear notation that describes the connectivity and arrangement of atoms within the molecular framework.
Substituent Analysis: Benzenesulfonyl and Chloro Groups
The benzenesulfonyl group attached to the pyrrole nitrogen represents a significant structural feature that influences both the chemical properties and synthetic utility of the compound. This sulfonyl substituent consists of a phenyl ring directly bonded to a sulfur dioxide moiety, creating a strongly electron-withdrawing group that affects the electronic density distribution throughout the heterocyclic core. The sulfonyl functionality serves multiple roles, including protection of the pyrrole nitrogen during synthetic transformations and modification of the compound's solubility characteristics.
The benzenesulfonyl moiety adopts a tetrahedral geometry around the sulfur center, with the two oxygen atoms forming strong S=O double bonds characteristic of sulfonyl groups. This arrangement creates significant steric bulk around the nitrogen position, influencing the compound's three-dimensional conformation and potential intermolecular interactions. The phenyl ring portion of the benzenesulfonyl group can participate in π-π stacking interactions with other aromatic systems, contributing to the compound's crystalline packing arrangements.
The chlorine substituent at position 5 of the pyridine ring provides another important structural element that modifies the compound's electronic properties and chemical reactivity. Chlorine acts as an electron-withdrawing group through its inductive effect while simultaneously donating electron density through resonance interactions with the aromatic π-system. This dual electronic nature influences the nucleophilicity and electrophilicity of adjacent carbon centers, making the compound suitable for various substitution reactions and cross-coupling transformations.
The positioning of the chlorine atom at the 5-position creates specific reactivity patterns that can be exploited in synthetic applications. The electron-withdrawing nature of chlorine reduces the electron density at neighboring positions, facilitating nucleophilic aromatic substitution reactions under appropriate conditions. Additionally, the chlorine substituent can serve as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures.
Stereochemistry and Tautomerism
The stereochemical characteristics of this compound arise primarily from the rigid planar nature of the bicyclic core structure and the specific spatial arrangement of substituents. The fused ring system constrains the molecular geometry, preventing significant conformational flexibility and establishing a well-defined three-dimensional structure. The planarity of the heterocyclic framework facilitates optimal orbital overlap and maintains aromatic stability throughout the system.
The benzenesulfonyl group introduces additional stereochemical considerations due to its bulky nature and specific orientation relative to the heterocyclic plane. The sulfonyl moiety typically adopts a conformation that minimizes steric interactions with the pyrrolo[2,3-b]pyridine core while maximizing stabilizing electronic interactions. This spatial arrangement influences the compound's ability to participate in intermolecular interactions and affects its crystalline packing patterns.
Tautomeric considerations for this compound are limited due to the presence of the benzenesulfonyl protecting group on the pyrrole nitrogen, which prevents the typical N-H tautomerism observed in unsubstituted pyrrolo[2,3-b]pyridine systems. The sulfonyl substitution effectively locks the compound in a single tautomeric form, eliminating potential ambiguities in structural assignment and contributing to improved chemical stability. This tautomeric restriction simplifies spectroscopic analysis and ensures consistent chemical behavior across different experimental conditions.
Crystallographic Properties
X-Ray Diffraction Data
While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, related pyrrolo[2,3-b]pyridine compounds provide valuable insights into the expected crystallographic characteristics. Analogous structures within this compound class typically crystallize in common space groups such as P2₁/c or P-1, depending on the specific substitution patterns and intermolecular interactions present.
The compound is reported to exist as a yellow solid under standard conditions, suggesting the presence of extended conjugation that influences its optical properties and crystalline appearance. The solid-state structure likely exhibits significant planarity within the heterocyclic core, with the benzenesulfonyl group adopting a conformation that optimizes both intramolecular and intermolecular interactions.
Based on structural analysis of related compounds, the expected unit cell parameters would likely fall within typical ranges for small organic molecules, with cell volumes ranging from 800 to 1200 Ų depending on the specific space group and packing efficiency. The molecular packing would be influenced by the combination of aromatic stacking interactions, hydrogen bonding capabilities, and van der Waals forces between adjacent molecules.
Hydrogen Bonding Networks
The hydrogen bonding characteristics of this compound are determined by the available hydrogen bond donors and acceptors within the molecular structure. The pyridine nitrogen at position 3 serves as a potential hydrogen bond acceptor, capable of forming N···H interactions with appropriate donor groups in the crystalline environment. The sulfonyl oxygen atoms also function as hydrogen bond acceptors, providing additional sites for intermolecular interactions.
The absence of free N-H groups due to the benzenesulfonyl substitution limits the compound's hydrogen bond donor capabilities, resulting in a molecular architecture that primarily participates in hydrogen bonding as an acceptor species. This characteristic influences the compound's solubility profile and crystalline packing arrangements. Weak C-H···N and C-H···O interactions may contribute to the overall hydrogen bonding network, providing additional stabilization for the crystalline structure.
The chlorine substituent can participate in weak halogen bonding interactions, particularly C-Cl···N or C-Cl···O contacts that contribute to the three-dimensional packing arrangement. These interactions, while weaker than traditional hydrogen bonds, play important roles in determining the preferred crystalline morphology and stability of the solid-state structure.
Solid-State Conformational Analysis
The solid-state conformation of this compound is characterized by the rigid planar arrangement of the bicyclic heterocyclic core and the specific orientation of the benzenesulfonyl substituent. The fused ring system maintains planarity due to optimal orbital overlap and aromatic stabilization, with minimal deviation from coplanarity expected for the carbon and nitrogen atoms within the core structure.
The benzenesulfonyl group adopts a conformation that balances steric considerations with electronic stabilization effects. The phenyl ring portion typically exhibits a dihedral angle relative to the heterocyclic plane that minimizes unfavorable interactions while maintaining some degree of conjugation with the pyrrole nitrogen. This conformational preference influences the compound's overall molecular shape and affects its ability to participate in π-π stacking interactions.
The chlorine substituent at the 5-position lies within the plane of the pyridine ring, contributing to the overall planarity of the molecular framework. This coplanar arrangement maximizes the resonance interaction between the chlorine lone pairs and the aromatic π-system while minimizing steric hindrance. The solid-state structure likely exhibits efficient molecular packing that takes advantage of multiple intermolecular interactions including aromatic stacking, hydrogen bonding, and van der Waals forces.
Spectroscopic Profile
Infrared (IR) Spectral Features
The infrared spectrum of this compound exhibits characteristic absorption bands that provide valuable information about the functional groups present within the molecular structure. The sulfonyl group produces distinctive stretching vibrations, with the symmetric and antisymmetric S=O stretches typically appearing in the region between 1150-1350 cm⁻¹. These bands are particularly intense due to the polar nature of the S=O bonds and serve as diagnostic features for confirming the presence of the benzenesulfonyl substituent.
The aromatic C=C and C=N stretching vibrations of the pyrrolo[2,3-b]pyridine core appear in the region between 1450-1650 cm⁻¹, providing information about the electronic structure and substitution pattern of the heterocyclic framework. The specific frequencies and intensities of these bands are influenced by the electron-withdrawing effects of both the chlorine and benzenesulfonyl substituents, which alter the bond orders and vibrational characteristics of the aromatic system.
Aromatic C-H stretching vibrations typically appear in the region above 3000 cm⁻¹, while the corresponding C-H bending modes are observed between 750-900 cm⁻¹. The chlorine substituent may influence the intensity and frequency of certain aromatic vibrations due to its electronic effects on the pyridine ring system. Additionally, the phenyl ring of the benzenesulfonyl group contributes additional aromatic C-H stretching and bending vibrations that overlap with those of the heterocyclic core.
Nuclear Magnetic Resonance (NMR) Signatures
The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound provides detailed information about the chemical environment and connectivity of hydrogen atoms within the molecular structure. The aromatic protons of the pyrrolo[2,3-b]pyridine core typically appear in the region between 7.0-8.5 ppm, with specific chemical shifts influenced by the electronic effects of the chlorine and benzenesulfonyl substituents.
The proton at position 6 of the pyridine ring, being adjacent to the chlorine substituent, exhibits characteristic downfield chemical shift due to the electron-withdrawing effect of the halogen. This proton typically appears as a singlet in the region around 8.0-8.5 ppm, providing a distinctive signal for structural identification. The protons at positions 2 and 3 of the pyrrole ring system show coupling patterns that reflect their vicinal relationship and the overall electronic environment of the heterocyclic framework.
The benzenesulfonyl protons contribute five additional aromatic signals in the region between 7.2-7.8 ppm, typically appearing as a complex multiplet due to the overlapping resonances of the phenyl ring hydrogens. The integration ratios and coupling patterns provide valuable information for confirming the substitution pattern and overall molecular connectivity.
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the electronic environment of carbon atoms throughout the molecular structure. The aromatic carbons of the pyrrolo[2,3-b]pyridine core typically appear in the region between 110-150 ppm, with specific chemical shifts reflecting the electronic effects of heteroatoms and substituents. The carbon bearing the chlorine substituent exhibits a characteristic downfield shift due to the electronegativity of the halogen, while carbons adjacent to nitrogen atoms show upfield shifts consistent with their electronic environment.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information about molecular weight confirmation and fragmentation pathways under various ionization conditions. The molecular ion peak appears at m/z 292.74, corresponding to the calculated molecular weight of the compound. The isotope pattern associated with the chlorine atom produces a characteristic M+2 peak with approximately one-third the intensity of the molecular ion, providing additional confirmation of the halogen's presence.
Electrospray ionization mass spectrometry (ESI-MS) typically produces protonated molecular ion peaks [M+H]⁺ at m/z 293.74, along with potential adduct ions formed through association with solvent molecules or buffer components. The fragmentation pattern under collision-induced dissociation conditions reveals the relative stability of different structural segments and provides insights into the preferred bond cleavage pathways.
Common fragmentation processes include loss of the benzenesulfonyl group, producing fragment ions corresponding to the chlorinated pyrrolo[2,3-b]pyridine core. The loss of sulfur dioxide (SO₂) from the molecular ion produces a characteristic fragment that retains the phenyl group attached to the heterocyclic nitrogen. Additional fragmentation may involve chlorine loss or ring opening processes, depending on the specific ionization and activation conditions employed during analysis.
High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₁₃H₉ClN₂O₂S within typical instrument precision limits. The accurate mass data, combined with isotope pattern analysis, provides definitive confirmation of the compound's identity and purity. These measurements serve as valuable tools for quality control and structural verification during synthetic preparation and analytical characterization.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1015608-87-3 | |
| Molecular Formula | C₁₃H₉ClN₂O₂S | |
| Molecular Weight | 292.74 g/mol | |
| Physical State | Yellow solid | |
| MDL Number | MFCD08741545 |
Table 2: Spectroscopic Characteristics
| Technique | Key Features | Region |
|---|---|---|
| Infrared (IR) | S=O stretching (symmetric/antisymmetric) | 1150-1350 cm⁻¹ |
| Infrared (IR) | Aromatic C=C, C=N stretching | 1450-1650 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.0-8.5 ppm |
| ¹³C NMR | Aromatic carbons | 110-150 ppm |
| Mass Spectrometry | Molecular ion [M]⁺ | m/z 292.74 |
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKBVYRYQZHHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640134 | |
| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015608-87-3 | |
| Record name | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The synthesis of 1-benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine typically begins with the formation of the pyrrolo[2,3-b]pyridine core. This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
- Reagents: 2-Aminopyridine, α,β-unsaturated carbonyl compound
- Solvent: Organic solvents such as dichloromethane or tetrahydrofuran
- Temperature: Reflux conditions may be required
Sulfonylation
The final step involves sulfonylation using benzenesulfonyl chloride to attach the sulfonyl group to the pyrrolo[2,3-b]pyridine core.
- Reagents: Benzenesulfonyl chloride
- Base: Triethylamine or sodium hydroxide
- Solvent: Typically dichloromethane
- Temperature: Reaction is often carried out at room temperature or slightly elevated temperatures
$$
\text{Pyrrolo[2,3-b]pyridine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$
After synthesis, purification is crucial to obtain high-purity products. Common methods include:
Column Chromatography: Utilizing silica gel with appropriate solvent systems (e.g., cyclohexane/ethyl acetate) to separate desired products from impurities.
Recrystallization: This technique can also be employed if the product is sufficiently pure after initial chromatography.
The overall yield of this compound can vary depending on reaction conditions but is typically high (up to 99% in some reported cases) when optimized properly.
- NMR Spectroscopy: Used for structural confirmation.
- Mass Spectrometry: To determine molecular weight and purity.
- Infrared Spectroscopy (IR): To identify functional groups present in the compound.
The synthesis of this compound involves a multi-step process that includes the formation of the pyrrolo core, chlorination, and sulfonylation. Each step requires careful selection of reagents and conditions to ensure high yields and purity. Future studies may focus on optimizing these methods further for industrial applications or exploring additional derivatives for enhanced biological activity.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Core | 2-Aminopyridine, Carbonyl | Reflux in DCM | - |
| Chlorination | Thionyl chloride | Controlled temperature | - |
| Sulfonylation | Benzenesulfonyl chloride | Room temperature with base | Up to 99% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 5 undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Ammonolysis :
Reaction with ammonia or amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) at 80–100°C yields 5-amino derivatives. For example:Thiol Substitution :
Treatment with thiols (e.g., sodium thiophenolate) in the presence of a base (K₂CO₃) produces 5-thioether analogs .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Ammonolysis | NH₃, DMF, 100°C, 12h | 5-Amino-pyrrolopyridine | 72–85% |
| Thiol Substitution | ArSH, K₂CO₃, DMSO, 80°C, 6h | 5-(Arylthio)-pyrrolopyridine | 65–78% |
Cross-Coupling Reactions
The halogenated positions (Cl, I) participate in palladium-catalyzed couplings:
Suzuki–Miyaura Coupling :
Reaction with arylboronic acids using Pd(OAc)₂/XPhos catalytic systems enables arylation. For instance, coupling with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl) derivatives in 68–75% yield .
Buchwald–Hartwig Amination :
Pd₂(dba)₃/Xantphos catalysts facilitate C–N bond formation with primary/secondary amines, yielding 5-alkylamino or arylamino derivatives .
| Coupling Type | Catalyst System | Substrate | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(OAc)₂/XPhos, K₂CO₃, dioxane | 5-Aryl-pyrrolopyridine | 68–75% |
| Buchwald–Hartwig | Pd₂(dba)₃/Xantphos, t-BuONa | 5-(Alkylamino)-pyrrolopyridine | 60–70% |
Oxidation and Reduction
The benzenesulfonyl group and heterocyclic core undergo redox transformations:
Oxidation :
Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrole ring to form N-oxide derivatives, modulating electronic properties .
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the pyrrolopyridine core to partially saturated analogs, though this may deactivate the sulfonyl group .
Functional Group Interconversion
Halogen Exchange :
The chlorine atom can be replaced by iodine via Finkelstein reaction (NaI, acetone, reflux), enhancing reactivity for subsequent cross-couplings .
Sulfonylation/Desulfonylation :
- **S
Scientific Research Applications
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of N1-substituted pyrrolo[2,3-b]pyridines. Key analogs include:
Key Observations :
- N1 Substitution : Benzenesulfonyl derivatives exhibit higher stability and reactivity in electrophilic substitution compared to alkylated analogs (e.g., benzyl or butyl groups) due to the electron-withdrawing nature of the sulfonyl group .
- C5 Substitution : Chlorine and fluorine at C5 improve binding affinity in kinase inhibitors, while bromine/iodine enable further functionalization (e.g., Suzuki couplings) .
Biological Activity
1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₈ClN₂O₂S
- Molecular Weight : 318.72 g/mol
- CAS Number : 1245649-52-8
The compound features a pyrrole ring fused to a pyridine structure, with a benzenesulfonyl group and chlorine substituent that enhance its reactivity and biological properties.
Biological Activity
This compound has been investigated primarily for its kinase inhibitory activity. Kinases play crucial roles in various cellular processes, making them significant targets in drug development.
Kinase Inhibition
Research indicates that this compound exhibits inhibitory activity against several kinases, including:
- Flt-3 : A receptor tyrosine kinase involved in hematopoiesis and leukemogenesis.
- JAK3 : A kinase associated with the signaling of various cytokines and growth factors.
Inhibition of these kinases suggests potential applications in treating cancers and other diseases linked to abnormal kinase activity .
Antimicrobial and Antiproliferative Effects
Preliminary studies have shown that this compound possesses moderate antimicrobial activity against certain bacterial strains and antiproliferative effects on cancer cell lines. These findings warrant further investigation into its potential as an antimicrobial agent and anticancer drug .
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. The presence of halogen substituents (chlorine) appears to enhance binding affinity to target proteins or enzymes .
Case Study 1: Kinase Inhibition
A study focused on the synthesis of pyrrolopyridine derivatives showed that modifications to the benzenesulfonyl group could lead to enhanced inhibitory effects against Flt-3 and JAK3. The structure-activity relationship indicated that specific substitutions could significantly improve the compound's potency as a kinase inhibitor .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound induced apoptosis in A549 lung cancer cells. The mechanism involved cell cycle arrest at the G2/M phase, suggesting potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique features that may influence their biological activities:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.95 | Similar structure but different substituents |
| 4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.93 | Different position of chlorine atom |
| N-Tosyl-4-chloro-3-iodo-7-azaindole | 0.88 | Contains an azaindole structure |
This table illustrates how variations in halogen positioning and functional groups can impact chemical reactivity and biological activity.
Q & A
Basic: What are the most reliable synthetic routes for preparing 1-Benzenesulfonyl-5-chloro-1H-pyrrolo[2,3-b]pyridine?
The compound can be synthesized via N1-sulfonylation of 5-chloro-1H-pyrrolo[2,3-b]pyridine. A general method involves reacting the pyrrolopyridine core with benzenesulfonyl chloride under basic conditions (e.g., NaH or KOH) in THF or DMF at 0°C to room temperature . For regioselective functionalization, protecting group strategies (e.g., using tert-butoxycarbonyl groups) may be required to avoid side reactions at reactive nitrogen sites. Post-synthetic purification often employs column chromatography or recrystallization .
Basic: How can X-ray crystallography be optimized for structural elucidation of this compound?
Single-crystal X-ray diffraction using SHELXL software is the gold standard for structural refinement. Key steps include:
- Growing high-quality crystals via slow evaporation in solvents like ethanol or DMSO.
- Collecting high-resolution data (≤1.0 Å) to resolve sulfonyl and chloro substituents.
- Using SHELX for refinement, with attention to anisotropic displacement parameters for sulfur and chlorine atoms . For twinned crystals, the HKLF5 format in SHELXL can improve data handling .
Basic: What safety precautions are critical during handling of this compound?
- PPE : Wear nitrile gloves, goggles, and a lab coat due to potential skin/eye irritation .
- Ventilation : Use a fume hood to avoid inhalation of fine particles.
- Storage : Keep in a desiccator at 2–8°C, away from ignition sources (P210) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives targeting FGFR inhibition?
- Core Modifications : Introduce hydrogen-bond acceptors at the 5-position (e.g., nitro or trifluoromethyl groups) to interact with Gly485 in FGFR1 .
- Substituent Effects : Bulky groups at the 3-position (e.g., benzoyl) enhance hydrophobic interactions in the ATP-binding pocket .
- Validation : Measure IC50 values against FGFR1–4 isoforms and validate selectivity via kinase profiling assays .
Advanced: What computational strategies validate binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFR1 or BTK. Focus on hydrogen bonds with hinge residues (e.g., Asp641 in FGFR1) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue fluctuations .
- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities and guide substituent optimization .
Advanced: How to resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Compare IC50 values using consistent enzyme concentrations (e.g., 1 nM FGFR1) and ATP levels (e.g., 10 µM) .
- Cell Line Validation : Use isogenic models (e.g., Ba/F3 cells expressing FGFR1–4) to control for off-target effects .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., Bioorganic & Medicinal Chemistry vs. J. Med. Chem.) to identify outliers .
Basic: What purification methods are effective for isolating intermediates in the synthesis?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:2 gradients) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals of the final product .
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .
Advanced: How do alternative synthetic routes (e.g., Fischer cyclization vs. Suzuki coupling) impact scalability?
- Fischer Cyclization : Efficient for constructing the pyrrolopyridine core but requires harsh conditions (polyphosphoric acid, 120°C) .
- Suzuki Coupling : Enables late-stage diversification with boronic acids but demands palladium catalysts and inert atmospheres .
- Scalability : Fischer routes are preferred for gram-scale synthesis, while Suzuki is ideal for introducing aryl/heteroaryl groups .
Basic: How to handle air-sensitive intermediates during synthesis?
- Grignard Reagents : Use Schlenk lines or gloveboxes for reactions involving NaH or organomagnesium compounds .
- Quenching : Add intermediates dropwise to chilled sat. NH4Cl to prevent exothermic side reactions .
Advanced: What strategies improve refinement of low-quality crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
